Lenvatinib

Catalog No.
S532763
CAS No.
417716-92-8
M.F
C21H19ClN4O4
M. Wt
426.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenvatinib

CAS Number

417716-92-8

Product Name

Lenvatinib

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide

Molecular Formula

C21H19ClN4O4

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)

InChI Key

WOSKHXYHFSIKNG-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Solubility

Soluble in DMSO

Synonyms

4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide, 4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, E 7080, E-7080, lenvatinib, Lenvima

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Description

The exact mass of the compound Lenvatinib is 426.1095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-angiogenic Effects

A key aspect of lenvatinib's activity lies in its ability to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) family. VEGFRs are involved in the formation of new blood vessels, a process known as angiogenesis. Tumors rely heavily on angiogenesis to obtain oxygen and nutrients for their growth. Lenvatinib's blockade of VEGFRs disrupts this process, leading to tumor starvation and ultimately, cell death [].

Targeting Multiple Signaling Pathways

Beyond VEGFR inhibition, lenvatinib also targets kinases belonging to the Fibroblast Growth Factor Receptor (FGFR) family, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT []. These kinases are involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting these multiple pathways, lenvatinib creates a broader anti-tumor effect, potentially overcoming resistance mechanisms that may arise when targeting a single pathway.

Lenvatinib is a small-molecule, multi-receptor tyrosine kinase inhibitor that is primarily utilized in oncology. It is indicated for the treatment of various cancers, including radioactive iodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and advanced endometrial carcinoma. The compound works by inhibiting several receptor tyrosine kinases involved in angiogenesis and tumor growth, particularly the vascular endothelial growth factor receptors (VEGF receptors) and fibroblast growth factor receptors (FGF receptors) .

The chemical formula for lenvatinib is C21H19ClN4O4, and it has a molecular weight of approximately 426.86 g/mol. Lenvatinib functions by binding to the adenosine triphosphate (ATP) binding site of receptor tyrosine kinases, effectively blocking their activity. This action prevents the phosphorylation of downstream signaling pathways that promote cell proliferation and angiogenesis . The primary metabolic pathways involve cytochrome P450 3A4 and aldehyde oxidase, leading to its eventual excretion through feces and urine .

Lenvatinib exhibits potent antiangiogenic properties by inhibiting the kinase activities of multiple receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptors: VEGFR1 (FLT1), VEGFR2 (KDR), VEGFR3 (FLT4)
  • Fibroblast Growth Factor Receptors: FGFR1-4
  • Platelet-Derived Growth Factor Receptor Alpha: PDGFRα
  • Other Kinases: c-KIT and RET

These actions lead to a reduction in tumor blood vessel formation and inhibit tumor cell proliferation, making it effective against various malignancies .

Lenvatinib can be synthesized through several methods. One notable approach involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine to form 4-nitrophenyl cyclopropylcarbamate, which is then transformed into lenvatinib through subsequent reactions involving other chemical precursors . This method highlights the complexity of synthesizing multi-targeted kinase inhibitors.

Lenvatinib is primarily used in oncology for the treatment of:

  • Radioactive Iodine-Refractory Differentiated Thyroid Cancer
  • Advanced Renal Cell Carcinoma: Often in combination with everolimus
  • Unresectable Hepatocellular Carcinoma
  • Advanced Endometrial Carcinoma: Sometimes used with pembrolizumab

It has shown effectiveness in prolonging progression-free survival in patients with these conditions .

Lenvatinib is metabolized predominantly by cytochrome P450 3A4, which means that drugs affecting this enzyme can alter its plasma concentrations. Co-administration with other medications that prolong the QT interval can increase the risk of cardiac complications. Therefore, careful monitoring and dosage adjustments are recommended when used alongside other therapies . Additionally, lenvatinib's administration may lead to adverse effects such as hypertension, fatigue, and gastrointestinal issues .

Lenvatinib shares its therapeutic category with several other receptor tyrosine kinase inhibitors. Here are some notable comparisons:

CompoundMechanism of ActionIndications
SorafenibInhibits multiple kinases including VEGFR and PDGFRHepatocellular carcinoma, renal cell carcinoma
RegorafenibInhibits multiple kinases involved in angiogenesisColorectal cancer, gastrointestinal stromal tumors
PazopanibInhibits VEGFR and PDGFRRenal cell carcinoma, soft tissue sarcoma
CabozantinibInhibits MET and VEGFRMedullary thyroid cancer, renal cell carcinoma

Uniqueness of Lenvatinib: Lenvatinib's unique profile lies in its broad inhibition of multiple receptor tyrosine kinases associated with both angiogenesis and tumor growth. Its specific indications for differentiated thyroid cancer make it particularly valuable in oncology settings where other treatments may not be effective .

Atomic Connectivity and Bonding Patterns

Lenvatinib exhibits a complex molecular structure characterized by the chemical formula C21H19ClN4O4 with a molecular weight of 426.86 g/mol [2] [3]. The compound features a sophisticated arrangement of functional groups that contribute to its biological activity and physicochemical properties.

The core molecular architecture consists of a quinoline ring system that serves as the central scaffold, positioned with nitrogen at the 1-position of the heterocyclic framework [2] [4]. This quinoline core is substituted with a carboxamide group at the 6-position and a methoxy group at the 7-position, creating a distinct electronic environment that facilitates protein binding interactions [2] [3].

A phenoxy bridge connects the quinoline system to a substituted phenyl ring through an ether linkage at the 4-position of the quinoline moiety [2] [4]. The phenyl ring bears a chlorine substituent at the meta position and a urea linkage that connects to a cyclopropyl group [2] [3]. This cyclopropyl moiety represents a unique structural feature that contributes significantly to the compound's binding specificity and pharmacological profile.

The molecular connectivity can be systematically described through the SMILES notation: COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl [4] [5]. This notation reveals the sequential bonding pattern from the methoxy-substituted quinoline core through the phenoxy bridge to the chlorinated phenyl ring with its cyclopropyl urea substituent.

Hydrogen bonding capabilities are extensive throughout the molecule, with the primary carboxamide group providing both hydrogen bond donor and acceptor sites [6]. The urea linkage similarly offers multiple hydrogen bonding opportunities, while the methoxy group serves as a hydrogen bond acceptor [6]. These hydrogen bonding patterns are crucial for intermolecular interactions and contribute to the compound's ability to form stable crystal structures and protein complexes.

Table 1: Basic Molecular Properties of Lenvatinib

PropertyValue
Molecular FormulaC21H19ClN4O4
Molecular Weight (g/mol)426.86
Chemical Name (IUPAC)4-[3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy]-7-methoxyquinoline-6-carboxamide
CAS Registry Number417716-92-8
StereochemistryACHIRAL
Defined Stereocenters0/0
E/Z Centers0
Optical ActivityNONE

Conformational Analysis and Tautomerism

Lenvatinib demonstrates remarkable conformational stability due to its rigid aromatic framework and constrained cyclopropyl substituent. The compound is classified as achiral with no defined stereocenters, indicating that it does not exhibit optical activity [7] [8]. This achiral nature simplifies its pharmacokinetic profile and eliminates concerns about enantiomeric variations in biological activity.

The molecular conformation is primarily determined by the planar quinoline and phenyl ring systems, which are connected through the phenoxy bridge [9] [10]. Crystallographic analysis reveals that lenvatinib adopts a relatively extended conformation that allows optimal positioning of its functional groups for protein binding [9] [10]. The quinoline and phenyl rings are not coplanar but exhibit a specific angular relationship that positions the cyclopropyl group in an optimal orientation for target protein interactions.

Computational studies utilizing molecular dynamics simulations have demonstrated that lenvatinib maintains a relatively stable conformation in solution, with limited rotational freedom around the phenoxy bridge [11]. The compound shows minimal tautomeric behavior due to the stable aromatic character of both ring systems and the lack of readily ionizable groups under physiological conditions [11].

The cyclopropyl ring introduces conformational rigidity that restricts rotation around the urea linkage, thereby constraining the molecule in a specific three-dimensional arrangement [5]. This conformational restriction is beneficial for binding specificity, as it reduces entropic penalties associated with protein binding and enhances selectivity for target kinases.

Crystallographic Data and Solid-State Organization

Lenvatinib exhibits remarkable polymorphic diversity in its solid-state forms, with multiple crystalline modifications identified through systematic crystallographic investigations [12] [13]. The compound crystallizes in various forms depending on crystallization conditions, solvent systems, and the presence of co-crystallizing agents.

Polymorphic Forms

The mesylate salt of lenvatinib demonstrates multiple polymorphic forms, including Form A (LEM-A) and Form C (LEM-C), which have been characterized through powder X-ray diffraction techniques [12]. These polymorphs exhibit distinct thermal properties and solubility profiles, with Form A showing different stability characteristics compared to Form C under various storage conditions [12].

A hydrated form (LEM-H) has been identified that incorporates water molecules into the crystal lattice structure [12]. The monohydrate form contains one water molecule per lenvatinib mesylate molecule and demonstrates enhanced stability under specific humidity conditions [14]. Single crystal X-ray diffraction analysis of the monohydrate revealed specific hydrogen bonding patterns between water molecules and the lenvatinib carboxamide and urea functional groups [14].

Cocrystal Structures

Lenvatinib forms stable cocrystals with various pharmaceutical compounds, including sulfamerazine and salicylic acid [13] [15]. Both cocrystal systems crystallize in monoclinic space groups and are stabilized primarily through hydrogen bonding interactions [13] [15]. The lenvatinib-sulfamerazine cocrystal demonstrates improved solubility characteristics compared to the parent compound, while maintaining structural integrity through specific intermolecular interactions [13].

The crystal structure of the lenvatinib-salicylic acid cocrystal reveals that the carboxylate group of salicylic acid forms hydrogen bonds with the carboxamide nitrogen of lenvatinib [13]. Additionally, the phenolic hydroxyl group of salicylic acid participates in hydrogen bonding with the quinoline nitrogen, creating a stable two-dimensional hydrogen-bonded network [13].

Intermolecular Interactions

Detailed crystallographic analysis reveals that lenvatinib molecules in the solid state are connected through multiple intermolecular hydrogen bonds [6]. The primary carboxamide group participates in bifurcated hydrogen bonding patterns with adjacent urea groups, creating chains of molecules within the crystal lattice [6]. Additionally, nitrogen-hydrogen to oxygen-carbon interactions between carboxamide groups contribute to the overall stability of the crystal structure [6].

π-π stacking interactions between the quinoline ring systems and benzene rings of adjacent molecules provide additional stabilization in the crystalline state [6]. These aromatic interactions, combined with the hydrogen bonding network, create a robust three-dimensional crystal structure that accounts for the compound's thermal stability and mechanical properties [6].

Solvate Forms

Lenvatinib mesylate forms iso-structural solvates with ethyl acetate (LEM-H-EA) and tetrahydrofuran (LEM-H-THF) [12]. These solvates demonstrate similar crystal packing arrangements but incorporate different solvent molecules within specific cavities of the crystal lattice [12]. Upon desolvation, both solvate forms convert to a distinct polymorph (LEM-B), providing a potential synthetic route for accessing this otherwise difficult-to-prepare form [12].

The transformation behavior between different solid-state forms has been systematically studied, revealing specific conditions that favor particular polymorphic modifications [12]. Temperature and humidity appear to be critical factors in determining the stable form under given storage conditions, with implications for pharmaceutical formulation and stability [12].

Table 2: Crystal Structure Forms and Characteristics

Crystal FormSpace GroupKey Features
Lenvatinib Mesylate Form A (LEM-A)CrystallinePolymorph with specific powder diffraction pattern
Lenvatinib Mesylate Form C (LEM-C)CrystallinePolymorph with distinct thermal properties
Lenvatinib Hydrate (LEM-H)CrystallineHydrated form with water incorporation
Lenvatinib-Sulfamerazine CocrystalMonoclinicHydrogen-bonded cocrystal structure
Lenvatinib-Salicylic Acid CocrystalMonoclinicHydrogen-bonded cocrystal structure
Lenvatinib Mesylate MonohydrateDetermined by single crystal analysisContains one water molecule per drug molecule

The thermodynamic properties of lenvatinib reveal important characteristics regarding its thermal behavior and stability profile. The melting point of lenvatinib has been experimentally determined to be greater than 216°C, with decomposition occurring at this temperature rather than clean melting [1] [2]. This relatively high melting point is consistent with the compound's quinoline-based structure and multiple intermolecular hydrogen bonding interactions facilitated by the carboxamide and urea functional groups.

The boiling point of lenvatinib has been computationally predicted to be 627.2±55.0°C under standard atmospheric conditions [1]. This predicted value, while theoretical, provides insight into the compound's thermal stability range and volatility characteristics. The substantial difference between the melting and predicted boiling points indicates that lenvatinib would likely undergo thermal decomposition before reaching its theoretical boiling point, which is typical for complex pharmaceutical compounds containing multiple heteroatoms and hydrogen bonding sites.

Thermal analysis using differential scanning calorimetry demonstrates that lenvatinib exhibits a decomposition onset temperature around 216°C [2]. The compound shows excellent thermal stability under recommended storage conditions, maintaining chemical integrity for at least four years when stored at -20°C [3]. The predicted pKa value of 13.09±0.70 suggests that lenvatinib behaves as a weak base under physiological conditions [1].

PropertyValueMethod
Melting Point>216°C (with decomposition)Capillary melting point [2]
Boiling Point627.2±55.0°CComputational prediction [1]
Decomposition Temperature~216°CDifferential scanning calorimetry [2]
Storage Temperature-20°CStability studies [3]
Predicted pKa13.09±0.70Computational prediction [1]

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of lenvatinib demonstrate a pronounced preference for organic solvents over aqueous media, which is consistent with its lipophilic quinoline-based molecular structure. In organic solvents, lenvatinib exhibits optimal solubility in dimethyl sulfoxide and dimethyl formamide, achieving concentrations of approximately 1 mg/mL under standard conditions [4] [3]. When subjected to ultrasonication, the solubility in dimethyl sulfoxide can be enhanced to approximately 20 mg/mL [5].

The solubility profile in various organic solvents shows distinct patterns based on polarity and hydrogen bonding capacity. Methanol, N-methylpyrrolidone, and pyridine demonstrate slight solubility for lenvatinib [6] [7]. Acetic acid exhibits sparingly soluble characteristics [6] [7]. In contrast, lower polarity solvents including acetonitrile, dehydrated ethanol, propanol isomers, octanol, and isopropyl acetate show practically insoluble behavior [6] [7].

Aqueous solubility presents significant challenges, with lenvatinib classified as slightly soluble in pure water [6] [7]. The compound demonstrates very slight solubility in 0.1 mol/L hydrochloric acid and is practically insoluble in Britton-Robinson buffer across the pH range of 3-11 [6] [7]. To enhance aqueous bioavailability, lenvatinib is typically formulated as the mesylate salt, which improves water solubility characteristics.

For analytical and research applications, a mixed solvent system of dimethyl sulfoxide and phosphate-buffered saline (1:5 ratio) yields approximately 0.16 mg/mL solubility [4]. This approach allows for aqueous-compatible formulations while maintaining adequate drug concentrations for biological studies.

Solvent SystemSolubilityClassification
Dimethyl sulfoxide~1 mg/mL (standard), ~20 mg/mL (ultrasonic)Highly soluble [4] [5]
Dimethyl formamide~1 mg/mLSoluble [4]
MethanolSlightly solubleModerately soluble [6]
WaterSlightly solublePoor aqueous solubility [6]
DMSO:PBS (1:5)~0.16 mg/mLAqueous buffer system [4]
AcetonitrilePractically insolubleVery poor solubility [6]

Partition Coefficients and Lipophilicity

The lipophilicity characteristics of lenvatinib are fundamental to understanding its pharmacokinetic behavior and membrane permeation properties. While specific experimental partition coefficient values for lenvatinib are not extensively reported in the literature, computational predictions and structural analysis provide valuable insights into its lipophilic nature.

The octanol-water partition coefficient represents the most commonly used measure of lipophilicity in pharmaceutical sciences [8] [9]. This parameter describes the equilibrium distribution of a compound between octanol and water phases, with positive values indicating lipophilic preference and negative values suggesting hydrophilic behavior [10] [11]. For lenvatinib, the molecular structure containing a quinoline ring system, chlorinated aromatic moiety, and methoxy substitution suggests moderate to high lipophilicity.

Computational methods for predicting partition coefficients have shown varying degrees of accuracy when compared to experimental data [12] [13]. Advanced molecular mechanics approaches combined with Poisson-Boltzmann surface area calculations have demonstrated improved correlation with experimental values [13]. These methods consider the free energy changes associated with transferring molecules between aqueous and organic phases.

The lipophilicity of lenvatinib influences its absorption characteristics, tissue distribution patterns, and blood-brain barrier penetration potential [9]. The compound's ability to cross biological membranes is enhanced by its favorable lipophilic properties, contributing to its therapeutic efficacy as a multi-targeted tyrosine kinase inhibitor.

Factors affecting partition coefficient determination include choice of organic solvent, temperature, pH conditions, and ionic strength of the aqueous phase [10] [11]. For ionizable compounds like lenvatinib, the distribution coefficient (log D) becomes more relevant than partition coefficient (log P) as it accounts for pH-dependent ionization states [11].

Spectroscopic Signatures (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of lenvatinib through both proton (¹H) and carbon-13 (¹³C) analyses. Computational predictions for ¹³C NMR chemical shifts in deuterated chloroform indicate characteristic resonances consistent with the quinoline scaffold and substituted aromatic system [14]. The aromatic carbon signals typically appear in the range of 110-160 ppm, with the quinoline nitrogen-bearing carbons showing distinct downfield shifts due to the electronegative nitrogen environment [15].

The ¹H NMR spectrum reveals characteristic patterns for the various proton environments within the lenvatinib structure. Aromatic protons on the quinoline and chlorinated phenyl rings appear in the typical range of 6-8 ppm [16]. The cyclopropyl ring protons exhibit unique multipicity patterns due to their constrained ring geometry. The methoxy group appears as a sharp singlet around 3-4 ppm region [16].

Chemical shift assignments for lenvatinib follow established patterns for quinoline pharmaceutical derivatives [15]. The presence of electron-withdrawing groups such as the chlorine substituent and carbonyl functionalities affects the chemical shifts of neighboring carbons and protons through both inductive and resonance effects.

Infrared Spectroscopy

Fourier-transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups within lenvatinib. The major absorption bands have been identified at 3468, 3415, 3247, and 3113 cm⁻¹, corresponding to N-H and O-H stretching vibrations from the carboxamide and urea functionalities [17]. Carbonyl stretching vibrations appear at 1690 and 1667 cm⁻¹, indicating the presence of amide and urea carbonyl groups [17].

Additional characteristic bands include absorptions at 1525, 1455, 1398, and 1353 cm⁻¹, which correspond to aromatic C=C stretching and C-H bending vibrations [17]. The fingerprint region shows bands at 1324, 1234, 1185, 1141, 1028, 840, and 749 cm⁻¹ [17]. Specific functional group identifications include C-H bending from alkane halides at 653 cm⁻¹, CH₃ bending from benzene rings at 857 cm⁻¹, and C-H stretching from alkanes at 1442 cm⁻¹ [2].

The infrared spectrum provides a molecular fingerprint that enables identification and purity assessment of lenvatinib samples. The complex pattern of absorption bands reflects the molecule's diverse functional group composition and aromatic character.

Mass Spectrometry

Mass spectrometric analysis of lenvatinib employs electrospray ionization in positive ion mode to generate protonated molecular ions [M+H]⁺ at m/z 427.1 [18] [19]. The predominant fragmentation pathway produces a major fragment ion at m/z 370.4, which serves as the quantifier transition in liquid chromatography-tandem mass spectrometry analyses [18] [19].

Additional qualifier fragment ions appear at m/z 312.2 and 344.0, providing structural confirmation and enhancing analytical specificity [18]. The fragmentation pattern reflects the molecular architecture of lenvatinib, with losses corresponding to specific structural elements such as the cyclopropyl urea moiety and quinoline substituents.

Optimized mass spectrometric conditions include declustering potential, collision energy, and collision cell exit potential parameters tailored for maximum sensitivity and selectivity [18]. The compound exhibits characteristic retention time of approximately 1.40 minutes under typical reversed-phase liquid chromatography conditions [18].

Spectroscopic TechniqueKey SignaturesApplications
¹H NMRAromatic protons (6-8 ppm), methoxy singlet (~3.5 ppm)Structural identification [14]
¹³C NMRAromatic carbons (110-160 ppm), carbonyl carbonsCarbon framework analysis [14]
FTIRN-H/O-H stretch (3468-3113 cm⁻¹), C=O stretch (1690, 1667 cm⁻¹)Functional group identification [17]
MS/MS[M+H]⁺ 427.1, fragments 370.4, 312.2, 344.0Quantitative analysis [18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

426.1094828 g/mol

Monoisotopic Mass

426.1094828 g/mol

Heavy Atom Count

30

LogP

3.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EE083865G2

Drug Indication

Lenvatinib is indicated for the treatment of the following cancerous conditions: **Differentiated Thyroid Cancer (DTC)** - Treatment of locally recurrent or metastatic, progressive, radioactive iodine-refractory differentiated thyroid cancer **Renal Cell Carcinoma (RCC)** - First-line treatment, in combination with [pembrolizumab], in adult patients with advanced renal cell carcinoma (RCC) - Treatment of advanced renal cell carcinoma, in combination with [everolimus], in adult patients who have previously tried ≥1 anti-angiogenic therapy **Hepatocellular Carcinoma (HCC)** - First-line treatment of patients with unresectable hepatocellular carcinoma **Endometrial Carcinoma** - Treatment of advanced endometrial carcinoma that is not microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR), in combination with [pembrolizumab], in patients who have experienced disease progression following prior systemic therapy and are not candidates for curative surgery or radiation
FDA Label
Kisplyx is indicated for the treatment of adults with advanced renal cell carcinoma (RCC): in combination with pembrolizumab, as first-line treatment (see section 5. 1). in combination with everolimus, following one prior vascular endothelial growth factor (VEGF)-targeted therapy.
Lenvima is indicated as monotherapy for the treatment of adult patients with progressive, locally advanced or metastatic, differentiated (papillary/follicular/Hürthle cell) thyroid carcinoma (DTC), refractory to radioactive iodine (RAI). Lenvima is indicated as monotherapy for the treatment of adult patients with advanced or unresectable hepatocellular carcinoma (HCC) who have received no prior systemic therapy.
Treatment of all conditions included in the category of malignant neoplasms except haematopoietic and lymphoid tissue neoplasms, papillary thyroid cancer , follicular thyroid cancer and osteosarcoma
Treatment of follicular thyroid cancer , Treatment of osteosarcoma, Treatment of papillary thyroid cance

Livertox Summary

Lenvatinib is orally available multi-kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Lenvatinib is associated with a modest rate of serum enzyme elevations during treatment and has been implicated to rare instances of clinically apparent, acute liver injury some of which have been fatal.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Lenvatinibmesylate
US Brand Name(s): Lenvima
FDA Approval: Yes
Lenvatinib mesylate is approved to be used alone or with other drugs to treat: Endometrial carcinoma that is advanced and got worse after other therapies. It is used with pembrolizumab in patients whose cancer is not microsatellite instability -high (MSI-H) or mismatch repair deficient (dMMR) and cannot be treated with surgery or radiation therapy.¹
Hepatocellular carcinoma (a type of liver cancer ). It is used as first-line treatment in patients whose disease cannot be removed by surgery.
Renal cell carcinoma (a type of kidney cancer ) that is advanced. It is used with everolimus in patients who have already received angiogenesis inhibitor therapy.
Thyroid cancer in certain patients with progressive , recurrent , or metastatic disease that does not respond to treatment with radioactive iodine.
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that lenvatinib mesylate provides a clinical benefit in these patients. Lenvatinib mesylate is also being studied in the treatment of other types of cancer.

Pharmacology

Based on x-ray crystallography and kinetic interaction studies, lenvatinib binds to the adenosine 5'-triphosphate binding site of VEGFR2 and to a neighbouring region via a cyclopropane ring and thereby inhibits tyrosine kinase activity and associated signalling pathways.
Lenvatinib is a synthetic, orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase with potential antineoplastic activity. Lenvatinib blocks VEGFR2 activation by VEGF, resulting in inhibition of the VEGF receptor signal transduction pathway, decreased vascular endothelial cell migration and proliferation, and vascular endothelial cell apoptosis.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE
L01XE29
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE29 - Lenvatini

Mechanism of Action

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Other CAS

417716-92-8

Absorption Distribution and Excretion

Time to peak plasma concentration occurred from 1 to 4 hours post­dose. Administration with food did not affect the extent of absorption, but decreased the rate of absorption and delayed the median Tmax from 2 hours to 4 hours.
Following administration of a radiolabeled dose, approximately 64% and 25% of the radiolabel were eliminated in the feces and urine, respectively.

Metabolism Metabolites

Lenvatinib is metabolized by CYP3A and aldehyde oxidase.

Wikipedia

Lenvatinib
Karavilagenin_E

Biological Half Life

The terminal elimination half­life of lenvatinib is approximately 28 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Sato N, Beppu T, Kinoshita K, Yuki H, Suyama K, Yuruki H, Motohara T, Chiyonaga S, Akahoshi S. Partial Splenic Embolization for Lenvatinib Therapy-associated Thrombocytopenia Among Patients With Hepatocellular Carcinoma. Anticancer Res. 2019 Dec;39(12):6895-6901. doi: 10.21873/anticanres.13909. PubMed PMID: 31810959.
2: Rinninella E, Cintoni M, Raoul P, Mele MC, De Gaetano AM, Marini MG, Mora V, Gasbarrini A. Minimal impact of lenvatinib (Lenvima®) on muscle mass in advanced hepatocellular carcinoma and implications for treatment duration. Two cases from the REFLECT study. Eur Rev Med Pharmacol Sci. 2019 Nov;23(22):10132-10138. doi: 10.26355/eurrev_201911_19583. PubMed PMID: 31799685.
3: Feng F, Li X, Li R, Li B. The multiple-kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells. Animal Model Exp Med. 2019 Sep 3;2(3):178-184. doi: 10.1002/ame2.12076. eCollection 2019 Sep. PubMed PMID: 31773093; PubMed Central PMCID: PMC6762047.
4: Kudo M. A New Treatment Option for Intermediate-Stage Hepatocellular Carcinoma with High Tumor Burden: Initial Lenvatinib Therapy with Subsequent Selective TACE. Liver Cancer. 2019 Oct;8(5):299-311. doi: 10.1159/000502905. Epub 2019 Sep 18. PubMed PMID: 31768341; PubMed Central PMCID: PMC6872999.
5: Hatanaka T, Kakizaki S, Nagashima T, Namikawa M, Tojima H, Shimada Y, Takizawa D, Naganuma A, Arai H, Sato K, Harimoto N, Shirabe K, Uraoka T. Analyses of objective response rate, progression-free survival, and adverse events in hepatocellular carcinoma patients treated with lenvatinib: A multicenter retrospective study. Hepatol Res. 2019 Nov 23. doi: 10.1111/hepr.13460. [Epub ahead of print] PubMed PMID: 31760660.
6: Aydemirli MD, Kapiteijn E, Ferrier KRM, Ottevanger N, Links TP, van der Horst-Schrivers ANA, Broekman KE, Groenwold RHH, Zwaveling J. Effectiveness and toxicity of lenvatinib in refractory thyroid cancer: Dutch real-life data. Eur J Endocrinol. 2019 Nov 1. pii: EJE-19-0763.R1. doi: 10.1530/EJE-19-0763. [Epub ahead of print] PubMed PMID: 31751307.
7: Kim JJ, McFarlane T, Tully S, Wong WWL. Lenvatinib Versus Sorafenib as First-Line Treatment of Unresectable Hepatocellular Carcinoma: A Cost-Utility Analysis. Oncologist. 2019 Nov 20. pii: theoncologist.2019-0501. doi: 10.1634/theoncologist.2019-0501. [Epub ahead of print] PubMed PMID: 31748341.
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